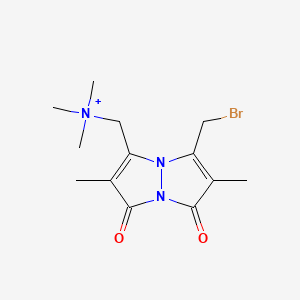

Bromotrimethylammoniobimane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75403-48-4 |

|---|---|

Molecular Formula |

C13H19BrN3O2+ |

Molecular Weight |

329.21 g/mol |

IUPAC Name |

[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium |

InChI |

InChI=1S/C13H19BrN3O2/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18/h6-7H2,1-5H3/q+1 |

InChI Key |

FGIBLIQLKYAGPD-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C |

Other CAS No. |

75403-48-4 |

Synonyms |

3,7-dimethyl-4-bromomethyl-6-trimethylammoniomethyl-1,5-diazabicyclo(3.3.0)octa-3,6-diene-2,8-dione bromotrimethylammoniobimane bromotrimethylammoniobimane bromide BTMAB monobromotrimethylammoniobimane thiolyte monoquat |

Origin of Product |

United States |

Bromotrimethylammoniobimane in Contemporary Chemical and Biological Research: an Academic Overview

Contextualization of Fluorescent Probes in Scientific Inquiry

Fluorescent probes, also known as fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. thermofisher.com This phenomenon, known as fluorescence, has become an indispensable tool in modern scientific research. nih.gov The utility of these probes stems from their versatility, high sensitivity, and quantitative capabilities, which allow researchers to visualize, track, and quantify biological molecules and processes with remarkable precision. thermofisher.com

The primary application of fluorescent probes is in the identification and measurement of specific molecules or ions. labinsights.nl In biological imaging, they are used to stain and visualize cellular components like membranes, organelles, and proteins, often in real-time within living cells. labinsights.nl This enables the study of dynamic cellular activities, molecular interactions, and signaling pathways. nih.govlabinsights.nl Beyond imaging, fluorescent probes are crucial in fields like drug discovery for high-throughput screening assays, where they help monitor the interaction of drug candidates with their targets. The development of a vast array of fluorescent probes has provided researchers with a powerful "fluorescence toolbox" to investigate everything from the localization of a single protein to the complex pathobiology of diseases. thermofisher.comnih.gov

Historical Development of Bimane-Based Reagents in Academic Studies

The history of bimane-based reagents begins in the 1970s with the work of Kosower and co-workers, who first reported the synthesis of the bimane fluorophore. researchgate.net These compounds, chemically known as 1,5-diazabicyclo[3.3.0]octadienediones, are heterocyclic structures characterized by high quantum yields, low molecular weight, and low toxicity. researchgate.netfrontiersin.org The initial synthesis involved the reaction of a β-keto ester with hydrazine (B178648). researchgate.net

Early research focused on the synthesis and properties of different isomers, such as syn- and anti-bimanes, where the carbonyl groups are oriented in the same or opposite directions, respectively. researchgate.netacs.org Scientists soon realized that the photophysical properties of these molecules could be fine-tuned by making chemical modifications to the bicyclic core. nih.gov This opened the door to their development as fluorescent labels. nih.gov A particularly significant application that emerged was the use of bimanes for the detection and analysis of sulfhydryl species (thiols), such as glutathione (B108866), both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov This capability has made bimane derivatives highly instrumental in biochemistry, enzymology, and pharmacology. nih.govnih.gov

Scope and Significance of Bromotrimethylammoniobimane Research

This compound, also known as monobromo(trimethylammonio)bimane or qBBr, is a specific derivative of the bimane family. nih.gov It is classified as a quaternary ammonium (B1175870) compound and a fluorescent dye. nih.govnih.gov Its primary significance in research lies in its function as a highly reactive probe for thiols. nih.govmdpi.com A key feature of this compound is that its fluorescence intensity increases substantially upon forming a covalent bond with a thiol group. nih.gov

A critical characteristic that distinguishes this compound from other bimane probes, such as monobromobimane (B13751), is its positive charge, which prevents it from rapidly diffusing across cell membranes. nih.govnih.gov This property makes it an invaluable tool for specifically labeling and quantifying thiols on the exterior of cells or in the extracellular environment, without interference from intracellular thiols. nih.govnih.gov Research has demonstrated its ability to detect small thiols like cysteine and glutathione at concentrations as low as the nanomolar range. nih.gov

Detailed research findings have highlighted the utility of this compound in various scientific contexts. For instance, it has been used to develop methods for estimating thiol concentrations in complex environmental samples, such as dissolved organic matter in aquatic systems. nih.gov In microbiology, it has been successfully employed to determine the concentration of thiols on the cell envelope of the bacterium Bacillus subtilis. nih.gov In plant biology, it served as a membrane-impermeable fluorochrome to investigate the cellular pathways of sugar transport in developing tomato fruit. researchgate.net Furthermore, in physiological research, its non-penetrating nature was used to probe the role of external platelet thiols in the process of blood aggregation. nih.gov

Interactive Data Table: Applications of this compound

| Research Area | Organism/System | Specific Application | Key Finding | Citation(s) |

| Environmental Science | Aquatic Systems | Estimation of thiol concentrations in dissolved organic matter. | The probe can detect thiols down to low micromolar concentrations depending on background fluorescence. | nih.gov |

| Microbiology | Bacillus subtilis (bacterium) | Determination of thiol concentration on the cell envelope. | The method successfully measured thiol concentrations to the nanomolar level without complex sample preparation. | nih.gov |

| Physiology/Pharmacology | Human Platelets | Assessment of the role of external thiols in platelet aggregation. | As a nonpenetrating agent, it helped differentiate the function of external thiols from internal ones. | nih.gov |

| Plant Biology | Lycopersicon esculentum (Tomato) | Elucidation of the cellular pathway of postphloem sugar transport. | Demonstrated strong fluorescent signals in storage parenchyma cells, indicating its utility as a tracer. | researchgate.net |

Synthetic Methodologies and Molecular Engineering Strategies for Bromotrimethylammoniobimane Analogs

Established Synthetic Pathways for Bromotrimethylammoniobimane Core Structure

The foundational structure of this compound, like other bimane compounds, is the 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione scaffold. The synthesis of this core is typically achieved through a well-established multi-step process. This pathway begins with the reaction of a β-keto ester with hydrazine (B178648) hydrate, which upon heating, forms a pyrazolinone intermediate.

This intermediate then undergoes a chlorination step. For instance, trichloroisocyanuric acid (TCICA) can be used as a chlorinating agent in a solvent like dichloromethane (B109758) (DCM). The final step involves treating the chlorinated pyrazolinone with a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine, which facilitates the formation of the bimane ring system. beilstein-journals.org The synthesis of the specific this compound requires starting materials that incorporate the necessary quaternary ammonium (B1175870) and methyl groups, leading to the desired final product after the core bimane structure is formed and subsequently brominated.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | β-keto ester, Hydrazine hydrate | Reflux | Pyrazolinone intermediate beilstein-journals.org |

| 2 | Pyrazolinone intermediate | Chlorinating agent (e.g., TCICA) in DCM | Chlorinated pyrazolinone beilstein-journals.org |

| 3 | Chlorinated pyrazolinone | Base (e.g., K₂CO₃) | Bimane core structure beilstein-journals.org |

This interactive table summarizes the general synthetic pathway for the bimane core.

Regioselective Functionalization and Derivatization Techniques

Regioselective functionalization is a critical aspect of synthesizing bimane analogs, as it allows for the precise placement of chemical groups to tune the molecule's properties. While post-synthesis functionalization of the bimane core can be challenging, regioselectivity is often controlled by the choice of substituted starting materials in the initial synthetic steps.

The derivatization of the bimane scaffold is primarily achieved by using appropriately functionalized β-keto esters and pyrazolinones. By introducing different substituents on these precursors, a diverse library of bimane analogs can be generated. For example, modifying the ester group or the substituents on the pyrazolinone ring allows for the introduction of various functionalities. Techniques in organic synthesis, such as using specific magnesium reagents, have been employed for the regioselective functionalization of other heterocyclic compounds like quinolines, and similar principles can be applied to bimane synthesis to control the position of new functional groups. nih.gov The challenge lies in controlling the reaction to yield a single desired regioisomer, avoiding the formation of mixtures that are difficult to separate. nih.gov

Development of Novel this compound Derivatives for Enhanced Research Utility

The development of novel this compound derivatives is driven by the need for chemical probes with enhanced properties for various research applications, particularly in biological imaging and sensing. nih.govcolumbia.edu Molecular engineering strategies focus on modifying the core structure to improve characteristics such as fluorescence quantum yield, photostability, solubility, and reactivity towards specific biological targets like thiols. nih.gov

One strategy involves functionalizing the bimane ring to alter its electronic properties, which can shift the fluorescence emission to longer wavelengths. beilstein-journals.org This is particularly useful in biological imaging to minimize background fluorescence from endogenous molecules. nih.gov Another approach is the introduction of bioorthogonal functional groups, such as alkynes or azides, which allow for specific labeling of biomolecules in complex biological systems through click chemistry. The synthesis of such derivatives allows for more targeted and versatile applications in chemical biology. nih.govnih.gov By creating a portfolio of analogs with tailored properties, researchers can select the optimal probe for a specific experimental context.

| Modification Strategy | Target Property Enhancement | Potential Research Utility |

| Introduction of electron-donating/withdrawing groups | Altered absorption/emission spectra (redshifting) beilstein-journals.org | Reduced cellular autofluorescence, multiplexed imaging |

| Attachment of specific targeting moieties | Increased affinity for specific proteins or organelles | Targeted intracellular imaging and sensing |

| Incorporation of bioorthogonal handles (e.g., alkynes) | Enables specific covalent labeling via click chemistry | Tracking of biomolecules, pull-down assays |

| Modification of steric properties | Modulated reactivity and selectivity towards thiols | Probing specific thiol-containing proteins |

This interactive table outlines strategies for developing novel this compound derivatives.

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to ensure the identity and purity of the final products.

Purification: Column chromatography is a commonly employed method for the purification of bimane derivatives. beilstein-journals.org Using a stationary phase like silica (B1680970) gel and an appropriate eluent system, the desired compound can be effectively separated from unreacted starting materials, byproducts, and any potential isomers. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the optimal solvent system for column chromatography. nih.gov

Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the presence of expected functional groups, and verifying the regiochemistry of substitution. beilstein-journals.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. nih.gov

UV-Visible and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the bimane analogs, determining their absorption and emission maxima, which is crucial for their application as fluorescent probes. mdpi.com

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and electrophoresis can be used to assess the purity of the final product and to separate complex mixtures of derivatives. nih.gov

| Technique | Purpose | Information Obtained |

| Column Chromatography | Purification | Isolation of the desired compound from reaction mixture beilstein-journals.org |

| NMR Spectroscopy | Structural Elucidation | Molecular structure, connectivity of atoms, functional groups beilstein-journals.org |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of molecular formula and identity nih.gov |

| UV-Vis/Fluorescence Spectroscopy | Photophysical Characterization | Absorption and emission wavelengths, quantum yield mdpi.com |

| HPLC/Electrophoresis | Purity Assessment | Quantification of purity, separation of isomers nih.gov |

This interactive table summarizes the common purification and characterization methods.

Chemical Reactivity and Mechanistic Investigations of Bromotrimethylammoniobimane As a Thiol Specific Probe

Reaction Kinetics and Specificity with Reduced Thiols

Bromotrimethylammoniobimane is recognized for its specificity as a fluorescent probe for labeling thiol groups. nih.gov The core of its function lies in the reaction between the probe and a reduced thiol (sulfhydryl group), which results in a significant increase in fluorescence. This property allows for the sensitive detection of thiols. For instance, small thiols like cysteine and glutathione (B108866) can be detected in clean solutions at concentrations as low as approximately 50 nM without requiring prior separation or concentration steps. nih.gov In more complex matrices, such as those containing dissolved organic matter (DOM), thiols can be detected at low micromolar concentrations, with the sensitivity being dependent on the background fluorescence of the DOM. nih.gov

The reaction of this compound with thiols is a type of nucleophilic substitution. Specifically, it is a haloacetyl reaction where the sulfur atom of the sulfhydryl group acts as a nucleophile, attacking the carbon atom bonded to the bromine, which results in the displacement of the bromide ion and the formation of a stable thioether linkage. thermofisher.com This reaction is most efficient at a physiological pH. thermofisher.com

The specificity of this compound for thiols is a key attribute. While other reagents for thiol detection are known to have cross-reactivity with other nucleophiles or even with oxidized forms of thiols like sulfenic acids, bromobimanes are noted for their high specificity towards reduced thiol groups. nih.govnih.gov This specificity is crucial for accurately assessing the redox state of biological systems, where distinguishing between reduced and oxidized thiols is essential. researchgate.net

Interactive Data Table: Reaction Parameters of Thiol Probes

| Probe | Target Group | Reaction Type | Optimal pH | Key Features |

| This compound (qBBr) | Reduced Thiols (-SH) | Nucleophilic Substitution (Haloacetyl) | Physiological (e.g., 7.4) | High specificity, water-soluble, membrane-impermeable. nih.govnih.gov |

| Iodoacetamide (IAM) | Thiols (-SH) | Nucleophilic Substitution (SN2) | ~8.0 | Less reactive than other probes, potential for side reactions. thermofisher.comresearchgate.net |

| N-ethylmaleimide (NEM) | Thiols (-SH) | Michael Addition | 6.5 - 7.5 | Fast and selective, but can react with primary amines at higher pH. thermofisher.comresearchgate.net |

| Pyridyl Disulfides | Thiols (-SH) | Disulfide Exchange | 4.0 - 5.0 | Forms a disulfide bond, reaction progress can be monitored spectrophotometrically. thermofisher.com |

Elucidation of Reaction Mechanisms with Biological Sulfhydryl Groups

The reaction between this compound and biological sulfhydryl groups, such as those found in the amino acid cysteine within proteins, proceeds via a well-established nucleophilic substitution mechanism. The deprotonated form of the sulfhydryl group, the thiolate anion (R-S⁻), is the primary reactive species. nih.gov This thiolate acts as a potent nucleophile, attacking the electrophilic carbon atom of the bromomethyl group on the bimane core. This results in the formation of a stable, fluorescent thioether bond and the release of a bromide ion. thermofisher.com

The reactivity of a sulfhydryl group is largely governed by its pKa value, which determines the concentration of the reactive thiolate anion at a given pH. nih.gov The sulfhydryl group itself is a highly reactive functional group capable of participating in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a frequent target for chemical modifications in biological studies. fiveable.me

In the context of complex biological systems, the reaction of this compound is highly specific for accessible thiol groups. This is particularly important when studying protein thiols, as their accessibility can be influenced by the protein's three-dimensional structure. The probe's reactivity can thus provide insights into the local environment and conformation of proteins. researchgate.net

Factors Influencing Reactivity and Selectivity in Complex Research Matrices

Several factors can influence the reactivity and selectivity of this compound in complex research matrices, such as cell lysates or environmental samples. libretexts.orglibretexts.org

pH: The pH of the reaction medium is a critical factor. The reaction with thiols is dependent on the deprotonated thiolate form, and therefore, the rate of reaction generally increases with pH. However, at very high pH values, the risk of side reactions with other nucleophiles, such as primary amines, may increase, potentially reducing selectivity. thermofisher.com

Presence of Other Nucleophiles: While this compound is highly selective for thiols, the presence of a large excess of other nucleophiles could potentially lead to non-specific reactions. thermofisher.com

Steric Hindrance: The accessibility of the target thiol group can significantly impact the reaction rate. Thiols buried within the core of a protein or in sterically hindered environments will react more slowly than exposed thiols on a protein's surface. beilstein-journals.org

Matrix Effects: In complex matrices like dissolved organic matter, other components can interfere with the reaction or the fluorescence measurement. For example, carboxylates have been shown to influence the absolute fluorescence signal of the thiol-qBBr complex, although this does not prevent the detection of thiols. nih.gov

The principle of reactivity and selectivity suggests that more reactive chemical species are often less selective. wikipedia.org However, this compound exhibits a favorable balance, being sufficiently reactive to label thiols efficiently while maintaining high selectivity. nih.govnih.gov

Interactive Data Table: Factors Affecting this compound Reactivity

| Factor | Influence on Reactivity | Influence on Selectivity | Notes |

| pH | Increases with pH due to higher thiolate concentration. | High pH may decrease selectivity by promoting reactions with other nucleophiles. thermofisher.com | Optimal pH is typically in the physiological range. |

| Steric Hindrance | Decreases reactivity with buried or hindered thiols. beilstein-journals.org | Can enhance selectivity for exposed thiols. | Important in protein labeling studies. |

| Competing Nucleophiles | High concentrations may lead to side reactions. | Can be reduced by controlling reaction conditions. | Thiols are generally much stronger nucleophiles. nih.gov |

| Matrix Components | Can cause fluorescence quenching or enhancement. nih.gov | Generally does not affect the specificity for thiols. | Background fluorescence should be accounted for. nih.gov |

Studies on the Role of the Quaternary Ammonium (B1175870) Moiety in Target Interaction

The quaternary ammonium group ([-N(CH₃)₃]⁺) is a defining feature of this compound and plays a crucial role in its function as a probe. This group is permanently positively charged, regardless of the pH of the solution. wikipedia.org

One of the primary roles of the quaternary ammonium moiety is to confer hydrophilicity and limit the membrane permeability of the probe. nih.gov This makes this compound an excellent tool for specifically labeling thiols on the outer surface of cells, as it cannot readily cross the cell membrane. nih.gov This is in contrast to its uncharged analogue, monobromobimane (B13751) (mBBr), which is membrane-permeable and can label both surface and internal thiols. nih.gov

The positive charge of the quaternary ammonium group can also influence its interaction with biological targets. It may facilitate electrostatic interactions with negatively charged domains on proteins or other macromolecules, potentially influencing the localization and reactivity of the probe. nih.govnih.gov For instance, in biofilms, which often have a net negative charge due to exopolysaccharides, the positive charge of quaternary ammonium compounds can lead to electrostatic interactions that may hinder their diffusion. nih.gov While this specific interaction has been studied for other quaternary ammonium compounds, it highlights a potential factor in the behavior of this compound in certain biological contexts.

The presence of the quaternary ammonium group is a key design element that enhances the utility of this compound for specific applications, particularly in distinguishing between extracellular and intracellular thiol pools. nih.govnih.gov

Advanced Spectroscopic Applications and Fluorometric Quantification Methodologies Utilizing Bromotrimethylammoniobimane

Development of Fluorescent Labeling Protocols for Bioresearch

The utility of Bromotrimethylammoniobimane (qBBr) as a fluorescent probe is fundamentally dependent on the development of robust and specific labeling protocols. As a thiol-reactive compound, qBBr is primarily employed to label proteins and other biomolecules containing cysteine residues. The development of these protocols involves optimizing reaction conditions to ensure efficient and specific conjugation of the probe to the target molecule.

A typical labeling protocol for a protein of interest involves several key steps. Initially, the protein solution is prepared in a suitable buffer, commonly a phosphate, Tris, or HEPES buffer, at a pH between 7.0 and 7.5. This pH range is optimal for the reaction between the maleimide (B117702) group of a thiol-reactive probe and the sulfhydryl group of a cysteine residue. If the protein contains disulfide bonds that need to be labeled, a reduction step is necessary. This is often achieved by treating the protein with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If DTT is used, it must be removed prior to the addition of the thiol-reactive probe, as it will compete for the probe. TCEP does not require removal when using maleimide-based probes.

Once the protein is prepared, a stock solution of this compound is made, typically in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The labeling reaction is initiated by adding a specific molar excess of the qBBr solution to the protein solution. The reaction mixture is then incubated for a period ranging from two hours to overnight, often at room temperature or 4°C, to allow for the covalent bond formation between the probe and the cysteine residues.

Following the incubation period, the unreacted, free this compound must be removed from the labeled protein. This purification step is crucial to reduce background fluorescence and ensure that any detected signal is from the labeled biomolecule. Common methods for purification include size-exclusion chromatography (e.g., using a Sephadex column) or dialysis. After purification, the degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

For labeling within a cellular context, the protocol is adapted. Live cells can be incubated with this compound, which, due to its charge, is generally membrane-impermeant and thus selectively labels cell-surface thiols. For intracellular labeling, cell permeabilization techniques may be required. The concentration of the probe and the incubation time are critical parameters that need to be optimized to achieve sufficient labeling without causing cellular toxicity.

Optimization of Fluorometric Detection for Thiol Concentration Assessment

This compound is a valuable tool for the fluorometric quantification of thiol concentrations in various biological and environmental samples. The optimization of detection methods is crucial for achieving high sensitivity and accuracy. The fluorescence of qBBr increases significantly upon binding to a thiol, and this change in fluorescence intensity is the basis for its use in concentration assessment.

One of the key aspects of optimizing detection is the choice of excitation and emission wavelengths. While specific wavelengths can vary slightly depending on the instrumentation and the molecular environment of the labeled thiol, typical excitation is in the range of 350-390 nm, with emission maxima observed around 470-490 nm. The significant Stokes shift of this compound is advantageous as it minimizes self-quenching and reduces background interference.

For accurate quantification, a titration method is often employed. In this approach, a sample containing an unknown concentration of thiols is titrated with increasing concentrations of qBBr. The fluorescence intensity is measured at each titration point. The point at which the fluorescence signal plateaus indicates that all available thiol groups have reacted with the probe. This allows for the determination of the initial thiol concentration in the sample. This titration method is robust as it does not depend on the absolute fluorescence intensity, which can be affected by various environmental factors, but rather on the concentration of qBBr required to saturate the thiol binding sites.

The sensitivity of the assay is another critical parameter. With optimized protocols, small thiols like cysteine and glutathione (B108866) can be detected at concentrations as low as approximately 50 nM without the need for pre-concentration steps. nih.gov For more complex samples, such as those containing dissolved organic matter (DOM), the detection limit may be in the low micromolar range due to background fluorescence from the DOM itself. nih.gov

Several factors can potentially interfere with the accuracy of thiol concentration measurements using this compound. It has been shown that carboxylate groups can significantly influence the absolute fluorescence signal of the thiol-qBBr complex. nih.gov However, the titration method helps to mitigate the impact of such interferences on the final concentration determination. Other chemical species such as methionine, cystine, and certain salts like MgCl2 have been tested and found to have minimal interference. nih.gov The table below summarizes key parameters for the fluorometric detection of thiols using this compound.

| Parameter | Value/Range | Notes |

| Excitation Wavelength | 350 - 390 nm | Optimal wavelength may vary with sample type. |

| Emission Wavelength | 470 - 490 nm | Exhibits a significant Stokes shift. |

| Detection Limit (Small Thiols) | ~50 nM | For compounds like cysteine and glutathione in clean solutions. nih.gov |

| Detection Limit (in DOM) | Low µM | Dependent on the background fluorescence of the dissolved organic matter. nih.gov |

| Potential Interferences | Carboxylates | Can affect the absolute fluorescence signal. nih.gov |

| Minimal Interferences | Methionine, Cystine, MgCl2 | Have been shown to not significantly affect detection. nih.gov |

High-Resolution Spectroscopic Techniques for Labeled Biomolecules

The application of this compound in conjunction with high-resolution spectroscopic techniques has the potential to provide unprecedented insights into the spatial organization and dynamics of labeled biomolecules. Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, are particularly powerful in this regard. nih.gov These methods can be broadly categorized into deterministic approaches, such as Stimulated Emission Depletion (STED) microscopy, and stochastic approaches, like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). wikipedia.orgbiotium.com

The success of these super-resolution techniques is highly dependent on the photophysical properties of the fluorescent probes used. For STED microscopy, a probe must be able to be efficiently switched between a fluorescent "on" state and a dark "off" state by a depletion laser. The efficiency of this switching process directly impacts the achievable resolution. While specific studies applying this compound in STED microscopy are not yet prevalent, its fundamental fluorescent properties would need to be rigorously evaluated for its suitability.

In the realm of single-molecule localization microscopy (SMLM) techniques like STORM and PALM, the key is the ability to control the fluorescence of individual molecules so that only a sparse subset of fluorophores is active at any given time. This allows for the precise localization of each molecule, and a super-resolved image is reconstructed from these localizations. The photophysical behavior of this compound, including its blinking and photoswitching characteristics under different buffer and illumination conditions, would be the determining factor for its utility in SMLM.

The development of fluorescent probes with properties optimized for SRM is an active area of research. biotium.com This includes dyes with high photostability, high photon output, and robust photoswitching capabilities. The covalent and specific labeling of biomolecules with probes like this compound is a prerequisite for high-quality super-resolution imaging, as it ensures that the fluorescent signal originates from the molecule of interest.

Beyond super-resolution microscopy, other high-resolution spectroscopic techniques can benefit from the use of specifically labeled biomolecules. For instance, Förster Resonance Energy Transfer (FRET) measurements at the single-molecule level (smFRET) can provide detailed information about conformational changes and intermolecular interactions. nih.gov The spectral properties of this compound would need to be matched with a suitable acceptor dye for it to be used as a FRET donor. The table below outlines some of the key high-resolution techniques and the desirable properties of fluorescent probes for each.

| Technique | Principle | Desirable Probe Properties |

| STED Microscopy | A depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the effective point spread function. nih.gov | High photostability, efficient stimulated emission, high fluorescence quantum yield. |

| STORM/PALM (SMLM) | Temporally separating the emission of individual fluorophores allows for their precise localization. wikipedia.org | Photoswitchable or capable of stochastic blinking, high photon output before photobleaching. |

| Structured Illumination Microscopy (SIM) | A patterned excitation light is used to create moiré fringes, which contain high-frequency spatial information that can be computationally reconstructed. nih.gov | High photostability, high quantum yield to withstand patterned illumination. |

| Single-Molecule FRET (smFRET) | Measures the efficiency of energy transfer between a donor and an acceptor fluorophore on a single molecule to determine intramolecular distances. nih.gov | Suitable spectral overlap with an acceptor, stable fluorescence emission. |

Time-Resolved Fluorescence Spectroscopy for Investigating Molecular Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamic behavior of biomolecules on the picosecond to nanosecond timescale. nih.gov By measuring the fluorescence lifetime of a probe, which is the average time it spends in the excited state, information about the local environment and conformational dynamics of the labeled molecule can be obtained. nih.gov this compound (qBBr) has been utilized in such studies to investigate the dynamics of proteins.

The fluorescence lifetime of a probe is sensitive to various factors, including the polarity of the solvent, the presence of quenching molecules, and the flexibility of the probe's attachment to the biomolecule. Changes in the fluorescence decay profile can therefore be correlated with specific molecular events. For example, the fluorescence of qBBr is known to be quenched by tryptophan residues. researchgate.net This property can be exploited to monitor conformational changes that alter the distance between a qBBr-labeled cysteine and a nearby tryptophan.

In a study involving qBBr-labeled bovine serum albumin, the fluorescence decay of the probe was measured in the presence and absence of free amino acids. researchgate.net A significant quenching effect was observed in the presence of tryptophan, demonstrating the sensitivity of qBBr to its molecular environment. The fluorescence decay curves are often complex and may require fitting to multi-exponential models to account for different populations of the fluorophore in various local environments.

The data from time-resolved fluorescence experiments can be used to build models of protein dynamics and to understand how these dynamics are related to protein function. For instance, changes in the fluorescence lifetime of a qBBr-labeled protein upon ligand binding can provide insights into the mechanism of action of the ligand. Molecular dynamics simulations can complement these experimental studies by providing an atomistic view of the conformational changes that give rise to the observed changes in fluorescence. nih.gov

The following table presents hypothetical fluorescence lifetime data for a qBBr-labeled protein, illustrating how this parameter can be used to study molecular interactions.

| Condition | Fluorescence Lifetime (τ) | Interpretation |

| Labeled Protein in Buffer | 5.2 ns | Baseline fluorescence lifetime of the probe attached to the protein. |

| Labeled Protein + Quencher (e.g., Tryptophan) | 2.8 ns | The shorter lifetime indicates dynamic quenching, suggesting proximity of the probe to the quencher. researchgate.net |

| Labeled Protein + Ligand | 6.5 ns | The longer lifetime may indicate a conformational change that moves the probe to a more rigid or less solvent-exposed environment upon ligand binding. |

| Denatured Labeled Protein | 4.1 ns | A change in lifetime upon denaturation reflects the unfolding of the protein and a change in the probe's local environment. |

Imaging Techniques Employing this compound in Research Models

The application of this compound in various imaging techniques has significantly advanced the study of biological processes in research models, particularly in the context of live-cell imaging. nih.gov The ability to visualize the distribution and dynamics of thiols in real-time provides valuable information about cellular redox status and the roles of specific thiol-containing proteins. nih.gov

Fluorescence microscopy is the primary imaging modality used with this compound. Due to its positive charge, qBBr is generally membrane-impermeant, making it an excellent probe for selectively imaging and quantifying cell-surface thiols without the need for cell fixation or permeabilization. This is particularly useful for studying the extracellular redox environment and the role of surface thiols in cell signaling and adhesion.

For the visualization of intracellular thiols, researchers can employ various strategies. One approach is to use transient permeabilization methods to allow the entry of this compound into the cytoplasm. Another is to microinject the probe directly into the cells of interest. Once inside the cell, qBBr can react with intracellular thiols, such as glutathione and cysteine residues in proteins, allowing for the imaging of their subcellular distribution.

Confocal microscopy is often used in conjunction with this compound to obtain high-resolution, three-dimensional images of labeled cells and tissues. This technique allows for the optical sectioning of the sample, reducing out-of-focus blur and improving image contrast. The detailed spatial information obtained from confocal imaging can reveal the localization of thiol-rich compartments within the cell and how this localization changes in response to various stimuli.

In addition to steady-state fluorescence imaging, more advanced techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) can be employed. FLIM provides a map of the fluorescence lifetime of the probe at each pixel of the image. As the fluorescence lifetime of this compound is sensitive to its local environment, FLIM can be used to probe changes in the intracellular environment, such as viscosity and ion concentration, in a spatially resolved manner.

The use of this compound in research models extends to the study of disease. For example, alterations in cellular thiol levels are associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. By using qBBr to image thiol dynamics in cell culture or animal models of these diseases, researchers can gain a better understanding of the underlying molecular mechanisms and potentially identify new therapeutic targets.

| Imaging Technique | Application with this compound | Information Gained |

| Widefield Fluorescence Microscopy | Imaging of cell-surface and intracellular thiols in cultured cells. | General distribution and relative abundance of thiols. |

| Confocal Microscopy | High-resolution 3D imaging of labeled cells and tissues. | Precise subcellular localization of thiol-containing structures. |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | Imaging of processes occurring at or near the cell membrane. | Dynamics of cell-surface thiols and their involvement in cell adhesion and signaling. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Spatially resolved measurement of the fluorescence lifetime of qBBr. | Information about the local microenvironment of the labeled thiols, such as viscosity and polarity. |

Applications in Analytical Chemistry Research and Method Development

Integration of Bromotrimethylammoniobimane in Chromatographic Separations for Thiol Analysis

This compound is frequently employed as a pre-column derivatizing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of thiols. mdpi.comsemanticscholar.org This process involves reacting the thiol-containing sample with this compound to form a stable, highly fluorescent thioether adduct. semanticscholar.orgnih.gov This derivatization is crucial as most native thiols lack significant chromophores or fluorophores, making their direct detection by UV or fluorescence detectors challenging. diva-portal.org The resulting bimane-labeled thiols can then be efficiently separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. mdpi.comdiva-portal.org

The method has been successfully applied to the analysis of a variety of low-molecular-weight thiols in diverse biological and environmental samples. mdpi.comnih.gov For instance, an automated HPLC method with pre-column derivatization using monobromobimane (B13751) (a related compound) has been developed for the quantification of glutathione (B108866), cysteine, and γ-glutamylcysteine in plant tissues. mdpi.com This method demonstrated high sensitivity and efficiency, allowing for the analysis of approximately 50 samples per day in a fully automated manner. mdpi.com The stability of the thiol-bimane adducts under acidic conditions for up to 15 hours allows for long, unattended chromatographic runs. semanticscholar.org

The chromatographic conditions, including the mobile phase composition and gradient elution, are optimized to achieve good separation of the various thiol-bimane adducts. semanticscholar.org For example, a binary elution gradient using sodium acetate (B1210297) and methanol (B129727) has been effectively used for the separation of thiol derivatives in plant extracts. mdpi.com The fluorescence detection of the bimane adducts is typically performed with excitation wavelengths around 380-392 nm and emission wavelengths in the range of 480-520 nm. mdpi.comcaymanchem.com

Below is a table summarizing typical chromatographic parameters used for the analysis of this compound-labeled thiols.

| Parameter | Typical Value/Condition | Source |

| Derivatization Reagent | This compound (or Monobromobimane) | mdpi.comsemanticscholar.org |

| Separation Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.comdiva-portal.org |

| Mobile Phase A | 40 mM Sodium Acetate and 17% Methanol, pH 3.9 | mdpi.com |

| Mobile Phase B | 100% Methanol | mdpi.com |

| Detection | Fluorescence | mdpi.comdiva-portal.org |

| Excitation Wavelength | 380 - 392 nm | mdpi.comcaymanchem.com |

| Emission Wavelength | 480 - 520 nm | mdpi.comcaymanchem.com |

| Analyte Stability | Up to 15 hours in acidic conditions | semanticscholar.org |

Coupling with Flow Field-Flow Fractionation for Molecular Weight Profiling of Thiolated Species

Asymmetrical Flow Field-Flow Fractionation (AF4) is a separation technique that fractionates macromolecules and nanoparticles based on their hydrodynamic size without a stationary phase. formulationbio.commdpi.com When coupled with a fluorescence detector, AF4 becomes a powerful tool for determining the molecular weight and size distribution of fluorescently labeled molecules.

The combination of this compound labeling with AF4 has been utilized to assess the molecular weights of thiols in various samples, including microorganism cultures and natural waters. nih.govnih.govfrontiersin.org In this approach, thiols in the sample are first derivatized with this compound. The resulting fluorescent adducts are then introduced into the AF4 system for separation based on their size. nih.govnih.gov The online fluorescence detector allows for the quantification and characterization of the size distribution of the thiolated species. nih.govfrontiersin.org

One study successfully used this method to determine the molecular weights of intracellular and extracellular thiols from different laboratory cultures of microorganisms. nih.gov The results revealed that intracellular thiol molecular weights ranged from 493 ± 24 to 946 ± 12 Da, while extracellular thiols had molecular weights varying from 443 ± 36 to 810 ± 174 Da. nih.gov This novel method provides valuable information on the concentration and composition of thiols in both controlled and natural systems. nih.gov

Furthermore, AF4 coupled with multiple detectors, including UV-Vis, fluorescence, and inductively coupled plasma-mass spectrometry (ICP-MS), offers multidimensional information. nih.govfrontiersin.org This setup allows for the simultaneous measurement of the size distribution of thiols and dissolved organic matter (DOM), as well as their interactions with trace metals. nih.govnih.gov For instance, research on DOM-rich water samples demonstrated that this compound-labeled components were of a humic type with low hydrodynamic sizes (< 2 nm). nih.govfrontiersin.org

The following table presents findings from a study using this compound-AF4 for thiol analysis in microorganism cultures. nih.gov

| Sample Type | Thiol Concentration (μmol g⁻¹) | Molecular Weight (Da) |

| Extracellular Fractions | 6.39 ± 3.39 to 39.2 ± 7.43 | 443 ± 36 to 810 ± 174 |

| Intracellular Fractions | 11.5 ± 4.52 to 41.0 ± 4.1 | 493 ± 24 to 946 ± 12 |

Mass Spectrometric Approaches for Identification and Quantification of this compound-Labeled Adducts

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of a wide range of molecules, including thiol-containing compounds. nih.govnih.govmdpi.com The derivatization of thiols with reagents like this compound can significantly enhance their detection by mass spectrometry. researchgate.net

The use of this compound in MS-based methods offers several advantages. The permanent positive charge on the quaternary ammonium (B1175870) group of this compound improves the ionization efficiency in electrospray ionization (ESI), leading to enhanced sensitivity. researchgate.net

A method has been developed to quantify the total concentration of thiol functional groups in aqueous samples by titrating the sample with this compound and then quantifying the unreacted reagent using tandem mass spectrometry. researchgate.net This approach has proven to be highly sensitive, selective, and robust, with a limit of detection for total thiols in the nanomolar range (approximately 6 nM). researchgate.net The method has been successfully applied to determine total thiol concentrations in various natural samples, including boreal stream water and wetland porewater. researchgate.net

In another approach, isotopic labeling in combination with MS can be used for profiling thiol-containing compounds. For example, using ω-bromoacetonylquinolinium bromide (BQB) and its deuterium-labeled equivalent, researchers were able to identify potential thiol-containing candidates in beer by looking for characteristic peak pairs with specific mass differences in the mass spectra. researchgate.net

Mass spectrometry is also crucial for identifying specific protein adducts. oregonstate.edunih.gov While not directly involving this compound, these studies highlight the capability of MS to identify modifications on specific amino acid residues, a principle that can be applied to this compound-labeled peptides. For instance, tandem mass spectral analysis can reveal the exact site of modification on a peptide. oregonstate.edu The development of open-mass search algorithms has further enhanced the ability to identify unknown adducts on proteins. biorxiv.org

The table below summarizes the performance of a tandem mass spectrometry method for the quantification of total thiols using this compound. researchgate.net

| Parameter | Value |

| Technique | Tandem Mass Spectrometry (MS/MS) |

| Derivatization Reagent | This compound (qBBr) |

| Quantification Principle | Quantification of residual qBBr after reaction with thiols |

| Limit of Detection (LOD) | ~6 nM |

| Applications | Boreal stream water, wetland porewater, natural organic matter |

Development of High-Throughput Screening Assays for Thiol Reactivity

High-throughput screening (HTS) is a crucial process in drug discovery and toxicology for rapidly assessing the activity of a large number of compounds. drugtargetreview.com There is a significant need for HTS assays that can identify compounds with non-specific reactivity, such as those that react with thiols, as these can lead to false-positive results in other assays. nih.govchemrxiv.org this compound and other fluorescent thiol probes are well-suited for developing such HTS assays due to their ability to produce a fluorescent signal upon reaction with thiols. nih.govmdpi.comximbio.com

A fluorescence-based HTS assay, termed the MSTI (Mercaptostyryl-1,3,3-trimethyl-3H-indol-1-ium) assay, has been developed to identify thiol-reactive small molecules. nih.gov This assay was used to screen the Tox21 10K chemical library, which contains 7,872 unique chemicals. nih.gov The assay demonstrated good performance with a signal-to-background ratio of 2.38 ± 0.75 and a Z'-factor of 0.74 ± 0.04, indicating its robustness for HTS applications. nih.gov

Another approach for HTS involves a competitive endpoint assay. In one such assay, a test compound competes with a fluorescent probe (o-maleimide BODIPY) for a free thiol like glutathione. nih.govresearchgate.net This method allows for the quantitative calculation of the reaction rate of the test compounds in an HTS format, providing a measure of their intrinsic thiol reactivity. nih.gov

The development of these HTS assays is important for several reasons. They can help in prioritizing chemicals for further testing, identifying promiscuous chemicals based on their reactivity, and addressing hazards like skin sensitization that may be initiated by non-specific mechanisms. nih.gov By identifying thiol-reactive compounds early in the drug discovery process, these assays can increase the efficiency and success rate of HTS campaigns. ximbio.com

The following table provides performance metrics for a fluorescence-based HTS assay for thiol reactivity. nih.gov

| Parameter | Value |

| Assay Name | MSTI (Mercaptostyryl-1,3,3-trimethyl-3H-indol-1-ium) Assay |

| Library Screened | Tox21 10K Chemical Library (7,872 unique chemicals) |

| Signal-to-Background Ratio | 2.38 ± 0.75 |

| Coefficient of Variation | 2.19 ± 0.34 % |

| Z'-Factor | 0.74 ± 0.04 |

| Positive Control IC₅₀ (MLS) | 0.32 ± 0.09 µM |

Applications in Cellular and Molecular Biology Research

Probing Intracellular and Extracellular Thiol Status in Cellular Models

The differential permeability of bromotrimethylammoniobimane (qBBr) and its uncharged analogue, monobromobimane (B13751) (mBBr), provides a powerful method for distinguishing between intracellular and extracellular thiol pools. nih.gov Because qBBr cannot readily cross cell membranes, it selectively labels thiols on the cell surface and in the extracellular space. nih.govacs.org In contrast, the membrane-permeable mBBr can react with thiols both inside and outside the cell. nih.gov By using these two probes in parallel, researchers can calculate the intracellular thiol content by subtracting the qBBr-labeled thiol amount from the total thiol amount labeled by mBBr. nih.gov

This methodology has been successfully applied to various cellular models. For instance, in studies with guinea pig spermatozoa, qBBr and mBBr were used to map the distribution of thiols and disulfides during maturation and capacitation, revealing that internal thiols are more abundant than those on the surface. nih.gov Similarly, this technique has been employed to study thiol distribution in marsupial spermatozoa. nih.gov The method is not limited to animal cells; it has also been used to determine thiol concentrations on the cell envelope of bacteria like Bacillus subtilis. acs.orgprinceton.edu

A common technique for quantifying thiol concentrations using qBBr is fluorescence titration. duke.edu In this method, a cell suspension is titrated with increasing concentrations of qBBr, and the resulting fluorescence is measured. A significant increase in fluorescence occurs as qBBr binds to thiol groups. duke.edu The point at which the fluorescence plateaus indicates the total concentration of accessible thiols in the sample. duke.edu This approach allows for the detection of thiols down to nanomolar concentrations without extensive sample preparation. acs.org

Table 1: Comparison of Bromobimane Probes for Thiol Status Determination

| Probe | Permeability | Target Thiol Pool | Key Application |

| This compound (qBBr) | Membrane-impermeable | Extracellular and cell-surface thiols | Measuring external thiol status. nih.gov |

| Monobromobimane (mBBr) | Membrane-permeable | Total cellular thiols (intra- and extracellular) | Measuring total thiol content. nih.gov |

Investigations into Protein Thiol Oxidation and Reduction Dynamics

The reversible oxidation of protein thiol groups is a critical post-translational modification that regulates protein function and signaling. This compound is instrumental in studying these dynamics. By first blocking the reduced, free thiols with a non-fluorescent alkylating agent, researchers can then reduce the oxidized thiols (such as those in disulfide bonds) and subsequently label the newly exposed thiols with qBBr. nih.gov This allows for the quantification of the proportion of oxidized protein thiols. nih.govmirandagrounds.com

This approach provides a snapshot of the redox state of protein thiols under specific cellular conditions. For example, studies have visualized and quantified protein thiol oxidation in tissue sections, revealing differences between healthy and diseased states. mirandagrounds.com In dystrophic mouse muscles, protein thiols were found to be significantly more oxidized compared to healthy muscles. mirandagrounds.com

Furthermore, the combination of bromobimane labeling with techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) allows for the identification of specific proteins that undergo changes in their thiol redox state. nih.gov After labeling, proteins are separated by size, and the fluorescently tagged proteins can be visualized, providing information on which proteins are being oxidized or reduced in response to a particular stimulus.

Studies on Redox Signaling Pathways Utilizing this compound-Based Probes

Redox signaling, the process by which reactive oxygen species (ROS) act as signaling molecules, often involves the reversible oxidation of specific protein cysteine residues. nih.govnih.gov this compound-based probes are valuable for dissecting these pathways. By enabling the quantification of changes in protein thiol oxidation, qBBr helps to identify the protein targets of redox signaling and understand how their function is modulated.

Key signaling pathways regulated by redox modifications include the Keap1-Nrf2 pathway, which controls the antioxidant response, and pathways involving protein tyrosine phosphatases (PTPs), whose activity is highly sensitive to their redox state. nih.govbiorxiv.org The use of qBBr can help elucidate how cellular insults or physiological signals lead to the oxidation of specific thiols within these pathways, thereby altering their activity and downstream signaling events. For instance, the activation of transcription factors like NF-κB can be influenced by ROS, and qBBr can be used to study the redox state of proteins that regulate this process. nih.gov

Fluorescent Labeling for Protein Localization and Interaction Studies

The fluorescent nature of the qBBr-thiol adduct makes it a useful tool for visualizing protein localization. nih.gov By labeling cell surface proteins, qBBr can be used in fluorescence microscopy to determine the distribution of these proteins on the plasma membrane. nih.govneb.comfrontiersin.org This is particularly useful for studying the organization of membrane proteins and how their localization might change in response to cellular signals or environmental perturbations.

In addition to localization, qBBr can be employed in studies of protein-protein interactions. For example, in tryptophan-induced quenching (TrIQ) studies, the fluorescence of qBBr attached to a specific cysteine residue can be quenched by a nearby tryptophan residue. nih.govfrontiersin.org The degree of quenching provides information about the proximity of the labeled cysteine to the tryptophan, which can be used to deduce structural information and map protein interaction interfaces. nih.gov This technique has been applied to study the structure of ion channels, such as the BK channel, by systematically labeling cysteine residues in the S3-S4 linker region and measuring the quenching of qBBr fluorescence. nih.gov

Assessment of Sulfhydryl Group Accessibility in Macromolecular Assemblies

The reactivity of qBBr with a thiol group depends on its accessibility within the three-dimensional structure of a protein or macromolecular complex. This property can be exploited to probe the surface topography and conformational changes of proteins. By measuring the extent and rate of qBBr labeling, researchers can infer which sulfhydryl groups are exposed on the protein surface and which are buried within its structure. nih.gov

This approach has been used to study changes in protein conformation. For example, it was shown that the accessibility of cell surface thiols on human lymphocytes is altered by ionophores or the binding of a monoclonal antibody, suggesting conformational changes in membrane proteins. nih.gov Similarly, studies on ferrochelatase have used bromobimanes to demonstrate that the modification of a single accessible sulfhydryl group is sufficient to inactivate the enzyme. researchgate.net These studies highlight how qBBr can serve as a sensitive reporter of structural rearrangements in macromolecular assemblies.

Utility in Enzyme Activity Modulation and Characterization Research

This compound can be used to investigate the role of specific cysteine residues in enzyme function. By selectively modifying accessible thiols, researchers can assess their importance for catalytic activity or for maintaining the enzyme's structural integrity. nih.govelifesciences.org If modification of a particular cysteine with qBBr leads to a loss of enzyme activity, it suggests that this residue is either directly involved in the catalytic mechanism or is crucial for maintaining the active conformation of the enzyme.

Furthermore, qBBr can be used in more sophisticated strategies for controlling enzyme activity. For instance, a "chemical rescue" approach has been demonstrated where an enzyme is inactivated by mutating a key residue to a cysteine. The activity can then be restored by adding a chemical compound that mimics the original residue and reacts with the introduced cysteine. nih.gov While not directly using qBBr for rescue, this highlights the principle of using thiol-reactive compounds to modulate enzyme function. The principles of modulating enzyme activity through such chemical modifications are a growing area of research. embopress.orgnih.gov

Computational and Theoretical Investigations of Bromotrimethylammoniobimane Interactions

Molecular Docking and Dynamics Simulations of Bromotrimethylammoniobimane with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational biology used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein. mdpi.comnih.govresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org This method uses scoring functions to estimate the binding affinity, providing insights into the specific amino acid residues involved in the interaction. mdpi.com For this compound, which is designed to react with cysteine residues, docking can help identify accessible thiols on a protein surface and predict the non-covalent interactions that stabilize the probe within the binding pocket prior to the covalent reaction. Studies on the related probe, monobromobimane (B13751) (mBBr), have shown its utility in labeling specific cysteine residues in proteins like the β2-adrenergic receptor and calmodulin, where the probe's fluorescence is sensitive to ligand-induced conformational changes. acs.orgpnas.org Docking analysis of similar compounds has helped identify binding sites on target proteins. mdpi.comacs.org

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. nih.govwindows.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a detailed picture of conformational changes, solvent effects, and the stability of the ligand-receptor complex. researchgate.net For this compound, MD simulations could be used to:

Assess the stability of the initial non-covalent complex with a target protein.

Simulate the conformational changes in the protein upon probe binding.

Understand how the local environment around the bound probe affects its fluorescent properties.

Evaluate the influence of the positively charged trimethylammonium group on membrane penetration and target recognition.

| Biological Target Class | Potential Protein Examples | Computational Method | Investigative Goal | Relevant Findings from Analogs |

|---|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | β2-Adrenergic Receptor | MD Simulations | Detecting conformational changes upon ligand binding | mBBr at Cys-265 reports on G-protein coupling and ligand efficacy. pnas.org |

| Calcium-Binding Proteins | Calmodulin (CaM) | Docking & Fluorescence Analysis | Developing biosensors for Ca2+ or inhibitors | mBBr-labeled CaM acts as a biosensor for calcium ions and inhibitors. acs.org |

| Enzymes (Metabolic/Detoxification) | Glutathione (B108866) S-Transferase (GST) | Docking & Inactivation Kinetics | Identifying xenobiotic substrate sites | mBBr occupies a distinct substrate site in GST π, separate from other substrates. dntb.gov.ua |

| Enzymes (Biosynthetic) | O-acetylserine sulfhydrylase (OASS) | Virtual Screening & Docking | Screening for inhibitors of protein-protein interactions | mBBr is used as a fluorescent tag to quantify thiol products in enzymatic assays. biorxiv.org |

Quantum Chemical Calculations for Understanding Reactivity and Spectroscopic Signatures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules. scienceopen.commdpi.com This knowledge is crucial for explaining and predicting chemical reactivity and spectroscopic properties like absorption and fluorescence. rsc.orgrsc.orgakj.az

Reactivity: DFT calculations can determine the distribution of electron density in a molecule and identify the sites most susceptible to nucleophilic or electrophilic attack. For this compound, the bromine atom is attached to a carbon that is electrophilic, making it reactive towards nucleophiles like the thiolate anion (R-S⁻) of a cysteine residue. Quantum calculations can quantify this reactivity by computing parameters such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), providing a theoretical basis for its thiol-specific chemistry. scienceopen.com

Spectroscopic Signatures: The fluorescence of bimane derivatives is their most important feature. Quantum chemistry can model the electronic transitions that give rise to UV-visible absorption and fluorescence emission. royalsocietypublishing.org By calculating the energy difference between the ground state (S₀) and the first excited state (S₁), methods like Time-Dependent DFT (TD-DFT) can predict the absorption and emission wavelengths. rsc.orgresearchgate.net Such calculations have been successfully used to reproduce the experimental spectra of bimane in aqueous solutions and to understand how factors like hydrogen bonding with water affect the spectral response. rsc.org Recent studies on new bimane probes have used DFT to analyze how electron-donating and electron-withdrawing groups systematically tune the photophysical properties, enabling the rational design of probes with desired colors. rsc.org

| Bimane Derivative (Analog) | Computational Method | Calculated Property | Key Finding | Reference |

|---|---|---|---|---|

| Bimane | QM/MM (CAM-B3LYP) | UV-Vis Absorption Spectrum | Atomistic modeling of the solvent is crucial to accurately reproduce the experimental spectrum in water. | rsc.org |

| Styryl bimane with -NO₂ group | DFT | S₀ → S₁ Excitation Energy | Electron density moves from the bimane core to the substituent upon excitation (A–π–D system). | rsc.org |

| Styryl bimane with -N(CH₃)₂ group | DFT | S₀ → S₁ Excitation Energy | Electron density moves from the substituent to the bimane core upon excitation (D–π–A system). | rsc.org |

| syn-(O,O)bimane vs. syn-(S,S)bimane | DFT (NICS) | Aromaticity | Substitution of oxygen with sulfur slightly decreases the weak aromatic character of the bimane core. | acs.org |

Predictive Modeling of this compound-Thiol Adduct Formation

The reaction between this compound and a thiol (such as cysteine or glutathione) is a nucleophilic substitution (Sₙ2) reaction that forms a stable, fluorescent thioether adduct. This reaction is the basis for its use as a thiol-quantifying agent. nih.govallpeptide.com Predictive computational modeling can be employed to understand the kinetics and mechanism of this adduct formation in detail.

Using quantum chemical methods, one can model the entire reaction pathway:

Reactants: The initial state of the separated this compound and the thiol.

Transition State (TS): The high-energy intermediate state where the C-Br bond is partially broken and the C-S bond is partially formed. The energy of the TS determines the activation energy (Eₐ) of the reaction, which is the primary factor controlling the reaction rate.

Products: The final, stable thioether adduct and the bromide ion.

Computational studies on similar thiol-addition reactions, such as the thiol-maleimide reaction, have successfully elucidated how factors like the choice of solvent and the acidity of the thiol influence the reaction mechanism and kinetics. rsc.org Similar models for this compound could predict how the reaction rate is affected by the pH (which determines the concentration of the more nucleophilic thiolate anion) and the surrounding microenvironment (e.g., the polarity of a protein's binding pocket). Kinetic Monte Carlo modeling, combined with calculated rate coefficients, can simulate the progress of the reaction over time, predicting product yield and the potential for side reactions. rsc.org

| Kinetic/Thermodynamic Parameter | Computational Method | Significance for Adduct Formation |

|---|---|---|

| Activation Energy (Eₐ) | DFT Transition State Search | Determines the rate of the reaction; a lower barrier means faster adduct formation. |

| Reaction Energy (ΔE) | DFT Energy Calculation | Indicates the thermodynamic favorability; a large negative value signifies a stable product. |

| Reaction Rate Constant (k) | Transition State Theory (TST) | Quantifies the reaction speed, allowing for direct comparison with experimental kinetics. |

| Solvent Effects | Continuum or QM/MM Models | Models how the polarity of the environment (e.g., water vs. protein interior) affects the reaction rate. |

Structure-Activity Relationship Studies for Probe Optimization

Structure-Activity Relationship (SAR) studies aim to understand how modifying the chemical structure of a compound affects its biological or functional properties. drugdesign.org For a fluorescent probe like this compound, SAR is used to optimize key features such as reactivity, selectivity, cell permeability, and photophysical properties (e.g., brightness, color, and environmental sensitivity). nih.gov

Computational chemistry is a powerful engine for SAR studies. By systematically altering the structure in silico (e.g., changing functional groups) and recalculating key properties, researchers can quickly screen a large number of virtual compounds and prioritize the most promising candidates for synthesis. rsc.orgresearchgate.net

For this compound, SAR studies could focus on:

The Bimane Core: Introducing different substituents onto the bicyclic core can dramatically alter the absorption and emission wavelengths. A recent study developed a library of bimane derivatives and established a clear correlation between the electronic properties of the substituents (quantified by the Hammett constant, σₚ) and the resulting color of the probe. researchgate.net

The Quaternary Ammonium (B1175870) Group: The trimethylammonium group imparts high polarity and a positive charge, making the probe highly water-soluble but potentially limiting its ability to cross cell membranes. SAR studies could explore replacing this group with other moieties to balance solubility and membrane permeability. For example, changing the length of the alkyl chains or replacing the nitrogen with other atoms could be investigated computationally.

The Leaving Group: While bromine is a good leaving group, SAR could explore alternatives (e.g., chlorine, iodine, or a sulfonate ester) to fine-tune the probe's reactivity towards thiols.

| Structural Modification | Target Property for Optimization | Predicted Effect | Computational Tool |

|---|---|---|---|

| Add electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the bimane core | Fluorescence Wavelength | Red-shift (longer wavelength) of absorption and emission. rsc.orgresearchgate.net | TD-DFT |

| Add electron-withdrawing groups (e.g., -CN, -NO₂) to the bimane core | Fluorescence Wavelength | Blue-shift (shorter wavelength) or complex changes depending on electronic structure. rsc.orgresearchgate.net | TD-DFT |

| Modify alkyl chains on the ammonium group (e.g., from methyl to ethyl) | Membrane Permeability | Increase lipophilicity, potentially enhancing cell uptake. | Calculation of logP, Polar Surface Area (PSA) |

| Change the leaving group from Bromine to Iodine | Reactivity | Increase reaction rate with thiols due to weaker C-I bond. | DFT Transition State Calculation |

Future Directions and Emerging Research Avenues for Bromotrimethylammoniobimane

Development of Next-Generation Bimane Probes with Enhanced Research Capabilities

While bromotrimethylammoniobimane has been a valuable tool, there is a continuous drive to develop novel bimane derivatives with improved properties. rsc.org The limitations of existing bimane probes, such as their UV absorption and blue fluorescence, have restricted their application in complex biological systems. rsc.org To address this, researchers are focusing on creating next-generation probes with tunable photophysical properties. rsc.orgrsc.org

Recent efforts have led to the rational design and synthesis of a new palette of fluorescent probes based on the bimane scaffold. rsc.orgrsc.org These new probes exhibit tunable absorption and emission in the visible region, along with large Stokes shifts. rsc.orgresearchgate.net By strategically modifying the bimane core, researchers have been able to achieve:

Red-shifted Emissions: Shifting the fluorescence to longer wavelengths minimizes autofluorescence from biological samples and allows for deeper tissue imaging. acs.org

Increased Molar Extinction Coefficients: This enhances the brightness of the probes, allowing for the detection of lower concentrations of target molecules. rsc.org

"Turn-On" Fluorescence: Some new bimane derivatives are designed to be non-fluorescent until they react with their target, reducing background noise and improving signal-to-noise ratios. rsc.orgresearchgate.net

Sensitivity to Polarity and Viscosity: Probes featuring electron-donating groups can act as molecular rotors, with their fluorescence being sensitive to the polarity and viscosity of their microenvironment. rsc.orgresearchgate.netacs.org This allows for the study of processes like protein aggregation. researchgate.netacs.org

These advancements are achieved through synthetic strategies that modify the bimane structure, for instance, by introducing different aryl substitutions or varying the π-linkages between electron donor and acceptor components. acs.orgbiorxiv.org A key synthetic precursor, methyl bimane phosphonate, has been developed to facilitate the creation of these diverse probes. rsc.org

Table 1: Comparison of Traditional and Next-Generation Bimane Probes

| Feature | Traditional Bimane Probes (e.g., qBBr) | Next-Generation Bimane Probes |

| Excitation/Emission | UV/Blue | Tunable (Visible/Red) rsc.orgresearchgate.net |

| Stokes Shift | Moderate | Large (~200 nm) rsc.org |

| Molar Extinction Coefficient | Lower | 3- to 4-fold increase rsc.org |

| "Turn-On" Capability | Limited | Often incorporated rsc.orgresearchgate.net |

| Environmental Sensitivity | Primarily thiol reactivity | Polarity and viscosity sensitivity researchgate.netacs.org |

Integration with Advanced Imaging Modalities for Spatiotemporal Analysis

The development of more sophisticated bimane probes coincides with advancements in microscopy and imaging techniques. Integrating these probes with advanced imaging modalities promises to provide unprecedented spatiotemporal resolution of thiol dynamics within living cells and tissues. nih.gov

Super-Resolution Microscopy (SRM): Techniques like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. nih.govwikipedia.orgthermofisher.com The small size of bimane probes makes them particularly suitable for these high-resolution techniques, as larger fluorescent labels can introduce artifacts. pnas.org The use of photostable and bright next-generation bimane probes will be crucial for successful SRM applications. thermofisher.com

Live-Cell Imaging: The ability to perform real-time imaging in living cells is essential for understanding dynamic biological processes. nih.gov The low toxicity of bimane derivatives makes them well-suited for these applications. researchgate.net Caged bimane probes, which can be photoactivated with spatial and temporal control, offer another layer of precision for studying localized redox events. thermofisher.com

Spatiotemporal Modeling: The data acquired from advanced imaging can be integrated into Bayesian hierarchical models to analyze the spatial and temporal patterns of thiol modifications. nih.govraco.catiastate.edu This allows for the identification of hotspots of redox activity and the tracking of how these patterns change over time in response to various stimuli. nih.gov

Expansion of Applications in Omics-Level Thiol Proteomics and Metabolomics

The field of "omics" aims to characterize and quantify entire collections of biological molecules. The application of bimane probes is expanding to enable large-scale analysis of the "thiol proteome" and "thiol metabolome."

Thiol Proteomics: This involves the comprehensive identification and quantification of cysteine thiol modifications across the entire proteome. nih.govsfrbm.org Bimane-based strategies can be used to label reduced thiols, and when coupled with mass spectrometry, can provide a global snapshot of the redox state of cellular proteins. sfrbm.orgresearchgate.net Techniques like Isotope-Coded Affinity Tags (ICAT) and resin-assisted enrichment of thiols are being used to specifically isolate and identify modified proteins. researchgate.netnih.gov These approaches allow for the detection of changes in the reactive thiol proteome in response to oxidative stress or other cellular signals. sfrbm.org

Role in Unraveling Complex Biological Redox Mechanisms

Oxidation-reduction (redox) reactions are fundamental to countless physiological processes, and their dysregulation is implicated in numerous diseases. nih.govyale.eduresearchgate.net Bimane probes are becoming increasingly important tools for dissecting these complex mechanisms.

Redox Signaling: Reactive oxygen species (ROS), once considered merely damaging byproducts of metabolism, are now recognized as critical signaling molecules. nih.govnih.gov Reversible oxidation of cysteine thiols is a key mechanism through which ROS exert their signaling functions. nih.gov Bimane probes allow for the detection and quantification of these modifications, helping to decipher the "redox code" that governs cellular responses. nih.govnih.gov

Distinguishing Oxidative Eustress and Distress: Recent research has highlighted the difference between beneficial, low-level oxidative stress ("eustress") and detrimental, high-level oxidative stress ("distress"). nih.gov By providing quantitative measurements of thiol oxidation, bimane-based methods can help to distinguish between these two states and understand the tipping point at which redox signaling becomes pathological.

Therapeutic Development: A deeper understanding of the role of specific thiol modifications in disease can open up new avenues for therapeutic intervention. nih.gov For example, drugs that selectively target redox-sensitive proteins could be developed to modulate their activity. Bimane probes can be used to screen for such compounds and to assess their efficacy in cellular and animal models. nih.gov

Q & A

Basic: How should researchers design initial experiments involving Bromotrimethylammoniobimane?

Answer: